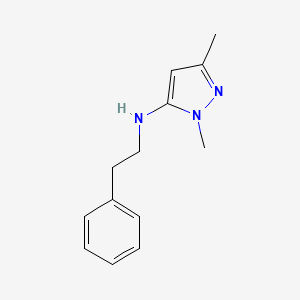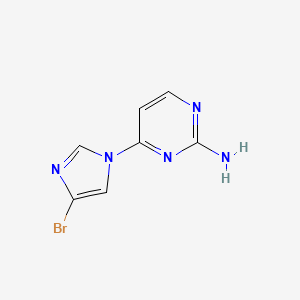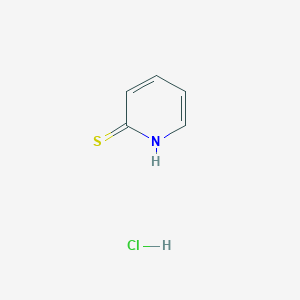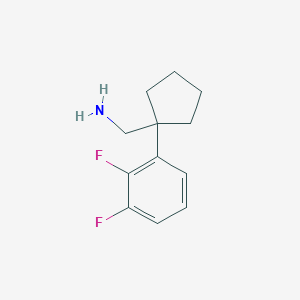![molecular formula C12H15N3O2 B11740691 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol CAS No. 1855950-45-6](/img/structure/B11740691.png)
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is a compound that features a phenol group, a pyrazole ring, and a hydroxyethyl substituent. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the phenol group imparts antioxidant properties, while the pyrazole ring is known for its biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the hydroxyethyl group: The pyrazole derivative is then reacted with ethylene oxide or ethylene glycol under controlled conditions to introduce the hydroxyethyl group.
Attachment of the phenol group: The final step involves the reaction of the hydroxyethyl-pyrazole derivative with a phenol derivative, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The phenol group can undergo oxidation to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon (Pd/C), hydrogen gas.
Substitution: Alkyl halides, nucleophiles such as amines or thiols.
Major Products:
Oxidation: Quinones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant and anti-inflammatory agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用机制
The mechanism of action of 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol involves its interaction with various molecular targets:
Antioxidant Activity: The phenol group can donate hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage.
Biological Activity: The pyrazole ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The hydroxyethyl group may enhance the compound’s solubility and bioavailability.
相似化合物的比较
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)aniline: Similar structure but with an aniline group instead of a phenol group.
3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)benzene: Lacks the hydroxyl group, affecting its reactivity and biological activity.
Uniqueness: 3-({[1-(2-hydroxyethyl)-1H-pyrazol-3-yl]amino}methyl)phenol is unique due to the combination of its phenol group, pyrazole ring, and hydroxyethyl substituent. This combination imparts a distinct set of chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
1855950-45-6 |
|---|---|
分子式 |
C12H15N3O2 |
分子量 |
233.27 g/mol |
IUPAC 名称 |
3-[[[1-(2-hydroxyethyl)pyrazol-3-yl]amino]methyl]phenol |
InChI |
InChI=1S/C12H15N3O2/c16-7-6-15-5-4-12(14-15)13-9-10-2-1-3-11(17)8-10/h1-5,8,16-17H,6-7,9H2,(H,13,14) |
InChI 键 |
WDQGIASOXWTNTG-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC(=C1)O)CNC2=NN(C=C2)CCO |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-({[2-(Trifluoromethyl)phenyl]methylidene}amino)thiophene-3-carbonitrile](/img/structure/B11740616.png)
![1,4-dimethyl-N-[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B11740622.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(propan-2-yl)-1H-pyrazol-4-amine](/img/structure/B11740624.png)

![3-{[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11740638.png)

![1-ethyl-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-5-methyl-1H-pyrazol-4-amine](/img/structure/B11740645.png)
![1-(difluoromethyl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11740665.png)


![[(1,3-dimethyl-1H-pyrazol-4-yl)methyl][(thiophen-2-yl)methyl]amine](/img/structure/B11740674.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11740678.png)
![3-[(2,3-Dimethylphenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B11740679.png)
